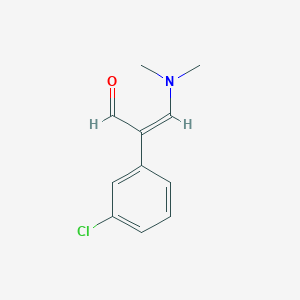

(2Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal, also known as 3-Chloro-2-(dimethylamino)-2-phenylprop-2-enal, is a synthetic compound with a wide range of uses in scientific research. It is a colorless liquid with a pungent odor and has a molecular weight of 222.58 g/mol. It is often used in laboratory experiments, as it can be easily synthesized from readily available materials and has a wide range of applications.

Scientific Research Applications

Selective Agonists Discovery

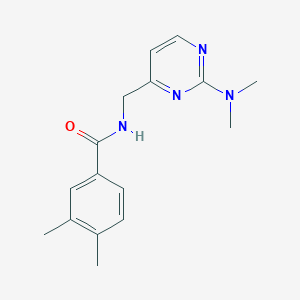

One of the notable applications of compounds closely related to (2Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal is in the discovery of selective agonists for receptors. For instance, the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor was facilitated by the use of derivatives similar in structure, demonstrating the potential of these compounds in pharmacological research tools and as potential drug leads (Croston et al., 2002).

Molecular Structures and Nonlinear Optical Properties

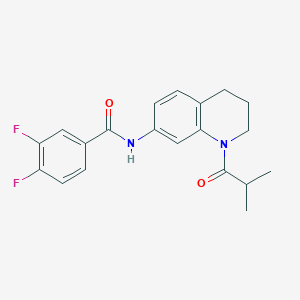

Compounds structurally related to (2Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal have been studied for their crystal and molecular structures, exhibiting nonlinear optical (NLO) properties. Such studies are pivotal in the field of materials science, especially for the development of optical devices and materials with specific electronic or photonic properties (Sridhar et al., 2002).

Antidepressant Agents

Investigations into substituted 3-amino-1,1-diaryl-2-propanols, which are related to (2Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal, have demonstrated potential as antidepressant agents. This highlights the significance of such compounds in developing new therapeutic agents with potentially fewer side effects compared to existing medications (Clark et al., 1979).

Hydrogen Bond Acceptors

The electron-donating effects of the terminal dimethylamino groups in compounds like 1-aryl-3-(dimethylamino)prop-2-en-1-ones make them excellent proton acceptors, facilitating the formation of intra- and intermolecular hydrogen bonds. This property is crucial for the development of new materials and in the study of molecular interactions (Pleier et al., 2003).

Anticancer Activity

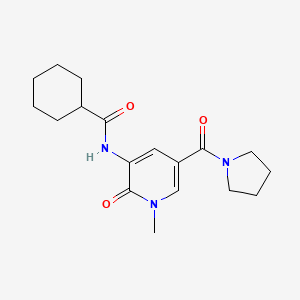

Novel dihydropyrimidinone derivatives prepared from enaminones closely related to (2Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal have been evaluated for their anticancer activity. Such research underscores the importance of these compounds in medicinal chemistry and cancer therapy (Bhat et al., 2022).

properties

IUPAC Name |

(Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-4-3-5-11(12)6-9/h3-8H,1-2H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPLFRPOVQSMNZ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936535.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)

![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)

![Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2936542.png)

![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)

![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2936556.png)